molecular formula C3H2N4O B129099 4-Amino-1,2,5-oxadiazole-3-carbonitrile CAS No. 156463-85-3

4-Amino-1,2,5-oxadiazole-3-carbonitrile

Cat. No. B129099
M. Wt: 110.07 g/mol
InChI Key: SJAYVHFNURJLAG-UHFFFAOYSA-N
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Description

4-Amino-1,2,5-oxadiazole-3-carbonitrile is a chemical compound with the molecular formula C3H2N4O and a molecular weight of 110.08 . It is a solid substance that should be stored in a dark place, sealed in dry conditions, and preferably kept in a freezer under -20°C .


Molecular Structure Analysis

The molecular structure of 4-Amino-1,2,5-oxadiazole-3-carbonitrile consists of a five-membered 1,2,5-oxadiazole ring with an amino group at the 4-position and a carbonitrile group at the 3-position . Further structural analysis would require more specific data or computational modeling.

Scientific Research Applications

Synthesis and Chemical Reactivity

  • Diazotization of 4-amino-1,2,5-oxadiazole-3-carbohydroximoyl chloride led to various chemical transformations, including the production of 4-azido-1,2,5-oxadiazole-3-carbonitrile, showcasing the compound's reactivity and potential for creating derivatives with various chemical properties (Tselinskii, Mel’nikova, & Romanova, 2013).

Medicinal Chemistry and Drug Design

  • 4-Amino-1,2,5-oxadiazole-3-carbonitrile derivatives have been studied in medicinal chemistry, particularly as a part of adenosine analogs. These compounds have been explored for their potential biological activity, although specific results regarding their effectiveness are not detailed in the available research (Berry, Wotring, Drach, & Townsend, 1994).

Application in Energetic Materials

  • The compound has been utilized in the synthesis of energetic materials, demonstrating its potential in applications requiring high-energy compounds. Studies have explored the synthesis of bi-heterocyclic skeletons with high heats of detonation using derivatives of 4-Amino-1,2,5-oxadiazole-3-carbonitrile (Cao et al., 2020).

Photoreactivity Studies

  • Photoreactivity studies involving 4-Amino-1,2,5-oxadiazole-3-carbonitrile have been conducted, contributing to the understanding of its chemical behavior under light exposure. These studies are crucial in fields like photochemistry and material sciences (Buscemi, Pace, Calabrese, Vivona, & Metrangolo, 2001).

Potential Antimicrobial Applications

  • Some derivatives of 4-Amino-1,2,5-oxadiazole-3-carbonitrile have been synthesized and tested for their antimicrobial activity, indicating potential uses in developing new antimicrobial agents (Kumar, 2011).

properties

IUPAC Name

4-amino-1,2,5-oxadiazole-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H2N4O/c4-1-2-3(5)7-8-6-2/h(H2,5,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJAYVHFNURJLAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(#N)C1=NON=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00361380
Record name 4-amino-1,2,5-oxadiazole-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00361380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

110.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-1,2,5-oxadiazole-3-carbonitrile

CAS RN

156463-85-3
Record name 3-Amino-4-cyanofurazan
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=156463-85-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-amino-1,2,5-oxadiazole-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00361380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Amino-1,2,5-oxadiazole-3-carbonitrile
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
PF Pagoria, MX Zhang, NB Zuckerman… - Chemistry of …, 2017 - Springer
Synthesis and characterization of several multicyclic oxadiazoles, 3,5-bis(4-nitrofurazan-3-yl)-1,2,4-oxadiazole, 3,3'-bis(4-nitrofurazan-3-yl)-5,5'-bi(1,2,4-oxadiazole), 3-(4-nitrofurazan-3-…
Number of citations: 73 link.springer.com
U Bandarage, B Hare, J Parsons, L Pham… - Bioorganic & medicinal …, 2009 - Elsevier
We report herein the design and synthesis of 4-(benzimidazol-2-yl)-1,2,5-oxadiazol-3-amine derivatives as inhibitors of p70S6 kinase. Screening hits containing the 4-(benzimidazol-2-yl…
Number of citations: 37 www.sciencedirect.com
Y Qu, Q Zeng, J Wang, Q Ma, H Li… - … –A European Journal, 2016 - Wiley Online Library
Various highly energetic azofurazan derivatives were synthesized by simple and efficient chemical routes. These nitrogen‐rich materials were fully characterized by FTIR spectroscopy, …
J Tang, H Yang, G Cheng - Energetic Materials Frontiers, 2023 - Elsevier
This review provides numerous studies on nitrogen-rich tetracyclic-based heterocyclic energetic materials including oxadiazole, tetrazole, triazole, pyrazole, imidazole and tetrazine. …
Number of citations: 0 www.sciencedirect.com
Y Liu, P Yi, L Gong, X Yi, P He, T Wang… - Inorganic …, 2023 - ACS Publications
Heat-resistant explosives play an irreplaceable role in specialized applications. Two energetic metal–organic frameworks (EMOFs), potassium 4,4′-oxybis[3,3′-(5-tetrazol)]furazan …
Number of citations: 4 pubs.acs.org
LL Fershtat, MA Epishina, AS Kulikov, IV Ovchinnikov… - Tetrahedron, 2015 - Elsevier
A general, highly effective two-step approach for direct synthesis of (1H-tetrazol-5-yl)furoxan ammonium salts with various functional substituents based on initial effective synthesis of …
Number of citations: 81 www.sciencedirect.com
RN Vydzhak, SY Panchishin, VS Brovarets - Russian Journal of General …, 2020 - Springer
A potential of using nickel complexes with 1,3-dicarbonyl compounds for the transformation of heterocyclic aminonitriles into fused systems with a 4-aminopyridine core was evaluated. …
Number of citations: 3 link.springer.com
J Boer, R Young-Sciame, F Lee, KJ Bowman… - Drug Metabolism and …, 2016 - ASPET
Epacadostat (EPA, INCB024360) is a first-in-class, orally active, investigational drug targeting the enzyme indoleamine 2,3-dioxygenase 1 (IDO1). In Phase I studies, EPA has …
Number of citations: 40 dmd.aspetjournals.org
OM Ahmed, H Ebaid, ES El-Nahass, M Ragab… - Biomolecules, 2020 - mdpi.com
This study was designed to assess the nephroprotective effects of Pleurotus ostreatus and Agaricus bisporus aqueous extracts and carvedilol on hyperoxaluria-induced urolithiasis and …
Number of citations: 25 www.mdpi.com
OM Ahmed, H Ebaid, ES El-Nahass, M Ragab… - fdocument.org
This study was designed to assess the nephroprotective effects of Pleurotus ostreatus and Agaricus bisporus aqueous extracts and carvedilol on hyperoxaluria-induced urolithiasis and …
Number of citations: 0 fdocument.org

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